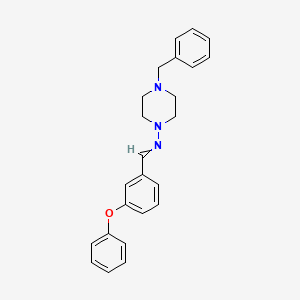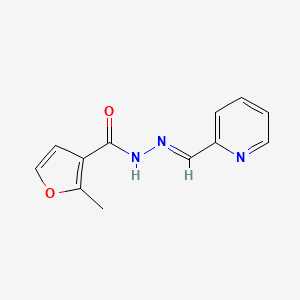
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzylpiperazin-1-yl)-1-(3-Phenoxyphenyl)methanimin ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Piperazinring, eine Benzylgruppe und eine Phenoxyphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Benzylpiperazin-1-yl)-1-(3-Phenoxyphenyl)methanimin erfolgt in der Regel in einem mehrstufigen Prozess. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Piperazinderivats: Der erste Schritt beinhaltet die Reaktion von Piperazin mit Benzylchlorid unter Bildung von N-Benzylpiperazin.
Einführung der Phenoxyphenylgruppe: Der nächste Schritt beinhaltet die Reaktion von N-Benzylpiperazin mit 3-Phenoxybenzaldehyd unter reduktiven Aminierungsbedingungen unter Bildung der Zielverbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-(4-Benzylpiperazin-1-yl)-1-(3-Phenoxyphenyl)methanimin kann ähnliche Synthesewege verwenden, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Ausbeute und Reduzierung der Reaktionszeit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(4-Benzylpiperazin-1-yl)-1-(3-Phenoxyphenyl)methanimin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von sekundären Aminen führen.
Substitution: Die Benzyl- und Phenoxyphenylgruppen können an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen verwendet.
Hauptprodukte
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von sekundären Aminen.
Substitution: Bildung von substituierten Derivaten mit modifizierten Benzyl- oder Phenoxyphenylgruppen.
Wissenschaftliche Forschungsanwendungen
N-(4-Benzylpiperazin-1-yl)-1-(3-Phenoxyphenyl)methanimin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als pharmakologisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen.
Pharmakologie: Die Forschung konzentriert sich auf seine Wechselwirkung mit verschiedenen Rezeptoren und Enzymen und untersucht sein Potenzial als therapeutisches Mittel.
Materialwissenschaft: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Benzylpiperazin-1-yl)-1-(3-Phenoxyphenyl)methanimin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Rezeptoren und Enzymen. Die Verbindung kann an bestimmte Stellen auf diesen Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Benzylpiperazin-1-yl)-1-(3-Phenylphenyl)methanimin
- N-(4-Benzylpiperazin-1-yl)-1-(3-Methoxyphenyl)methanimin
- N-(4-Benzylpiperazin-1-yl)-1-(3-Chlorphenyl)methanimin
Einzigartigkeit
N-(4-Benzylpiperazin-1-yl)-1-(3-Phenoxyphenyl)methanimin ist durch das Vorhandensein der Phenoxyphenylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Dies unterscheidet sie von anderen ähnlichen Verbindungen, die möglicherweise verschiedene Substituenten am Phenylring haben, was zu Variationen in ihrer Reaktivität, Stabilität und biologischen Aktivität führt.
Eigenschaften
Molekularformel |
C24H25N3O |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C24H25N3O/c1-3-8-21(9-4-1)20-26-14-16-27(17-15-26)25-19-22-10-7-13-24(18-22)28-23-11-5-2-6-12-23/h1-13,18-19H,14-17,20H2 |
InChI-Schlüssel |
NACDIMVLKYHRRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)




![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)
